2-(BENZYLSULFANYL)-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Overview
Description
2-(BENZYLSULFANYL)-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzylsulfanyl group, a methoxyphenyl group, and a spiro-fused benzoquinazoline-cyclohexane system, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(BENZYLSULFANYL)-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves multiple steps, typically starting with the preparation of the core spiro structure. Common synthetic routes include:
Cyclization Reactions: The formation of the spiro structure often involves cyclization reactions where a linear precursor undergoes intramolecular reactions to form the spiro ring system.
Substitution Reactions: Introduction of the benzylsulfanyl and methoxyphenyl groups is usually achieved through substitution reactions, where appropriate reagents are used to replace hydrogen atoms on the core structure with these functional groups.
Reaction Conditions: Typical reaction conditions include the use of organic solvents like dichloromethane or toluene, catalysts such as palladium or copper complexes, and temperature control to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-(BENZYLSULFANYL)-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions: Reagents like halogens, acids, and bases are commonly used in these reactions, with conditions varying depending on the desired transformation.
Scientific Research Applications
2-(BENZYLSULFANYL)-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-(BENZYLSULFANYL)-3-(4-METHOXYPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can be compared with other similar compounds, such as:
2-(4-METHOXY-BENZYLSULFANYL)-BENZOOXAZOLE: This compound shares the benzylsulfanyl and methoxyphenyl groups but differs in its core structure, which is a benzoxazole instead of a spiro benzoquinazoline-cyclohexane system.
2-Methoxyphenyl isocyanate: While not a spiro compound, it features the methoxyphenyl group and is used in various synthetic applications.
Benzo[1,2-b4,5-b′]dithiophenes: These compounds have a similar fused ring system but differ in their functional groups and overall structure.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-methoxyphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O2S/c1-35-25-16-14-24(15-17-25)33-29(34)27-28(32-30(33)36-21-22-10-4-2-5-11-22)26-13-7-6-12-23(26)20-31(27)18-8-3-9-19-31/h2,4-7,10-17H,3,8-9,18-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTOUIMYYNHLDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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